molecular formula C20H20BrN3O4 B5961436 (5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5961436
M. Wt: 446.3 g/mol
InChI Key: XHDROLGXHUVSER-RVDMUPIBSA-N
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Description

(5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include 4-bromo-3-methylbenzaldehyde, diethylamine, and furan derivatives. The key steps involve:

    Condensation Reactions: The initial step usually involves the condensation of 4-bromo-3-methylbenzaldehyde with diethylamine to form an intermediate Schiff base.

    Cyclization: This intermediate undergoes cyclization with a furan derivative to form the pyrimidine core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organolithium reagents, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.

Medicine

The compound and its derivatives are investigated for their potential medicinal properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. These studies involve both in vitro and in vivo experiments to evaluate efficacy and safety.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it a candidate for various technological applications.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chloro-3-methylphenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-fluoro-3-methylphenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(5E)-1-(4-bromo-3-methylphenyl)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4/c1-4-23(5-2)17-9-7-14(28-17)11-15-18(25)22-20(27)24(19(15)26)13-6-8-16(21)12(3)10-13/h6-11H,4-5H2,1-3H3,(H,22,25,27)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDROLGXHUVSER-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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